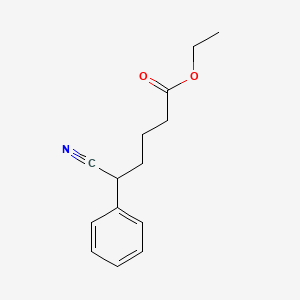

Ethyl 5-cyano-5-phenylvalerate

Description

Ethyl 5-cyano-5-phenylvalerate is a substituted valerate ester featuring a cyano group (-CN) and a phenyl ring at the 5-position of the valeric acid backbone. The cyano group enhances electrophilicity, enabling nucleophilic additions or cyclization reactions, while the phenyl substituent contributes to steric bulk and aromatic interactions.

Properties

Molecular Formula |

C14H17NO2 |

|---|---|

Molecular Weight |

231.29 g/mol |

IUPAC Name |

ethyl 5-cyano-5-phenylpentanoate |

InChI |

InChI=1S/C14H17NO2/c1-2-17-14(16)10-6-9-13(11-15)12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-10H2,1H3 |

InChI Key |

MTAGDIZQBQECSW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCCC(C#N)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize Ethyl 5-cyano-5-phenylvalerate, we analyze structurally analogous compounds with modifications to the substituents or backbone. Key comparisons are summarized below:

2.1. Ethyl 5-Oxo-5-Phenylvalerate

- Structure: Replaces the cyano group (-CN) with a ketone (-C=O) at the 5-position.

- Properties: The ketone group increases polarity compared to the cyano substituent, improving solubility in polar solvents (e.g., ethanol, DMSO) . Reactivity: The ketone is prone to nucleophilic attacks (e.g., Grignard reactions) or reductions (e.g., NaBH₄), unlike the cyano group, which may undergo hydrolysis to carboxylic acids or participate in nitrile-specific reactions (e.g., Strecker synthesis) .

- Applications : Used as a synthetic intermediate for anti-inflammatory agents and fragrances due to its carbonyl reactivity .

2.2. Ethyl 5-[(Ethoxycarbonyl)oxy]-5,5-Diphenylpent-2-ynoate

- Structure : Features an ethoxycarbonyloxy (-O-CO-OEt) group and two phenyl substituents at the 5-position, along with a terminal alkyne (-C≡C-) at the 2-position .

- Properties: The alkyne enables click chemistry (e.g., Huisgen cycloaddition), while the ethoxycarbonyloxy group acts as a protecting group for alcohols or a leaving group in substitution reactions . Steric hindrance from the diphenyl groups reduces reactivity at the 5-position compared to mono-substituted analogs like this compound .

- Applications : Demonstrated in propargylation reactions for synthesizing homopropargyl alcohols, key intermediates in natural product synthesis .

2.3. Cyano(3-phenoxyphenyl)methyl Esters (e.g., Fenvalerate)

- Structure: Contains a cyano group and phenoxyphenyl moiety but differs in backbone (benzeneacetate vs. valerate) .

- Properties: The cyano group in fenvalerate contributes to insecticidal activity by inhibiting sodium channels in pests . Compared to this compound, fenvalerate’s extended aromatic system enhances lipophilicity, favoring bioaccumulation .

Data Table: Structural and Functional Comparison

Research Findings and Limitations

- Synthetic Routes: this compound may be synthesized via Knoevenagel condensation or cyanation of α,β-unsaturated esters, though direct literature is sparse. In contrast, Ethyl 5-oxo-5-phenylvalerate is prepared via Friedel-Crafts acylation , while Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate employs propargylation of homopropargyl alcohols .

- Stability: The cyano group in this compound may confer greater thermal stability than ketone-containing analogs but could hydrolyze under acidic/basic conditions.

- Knowledge Gaps: Experimental data (e.g., crystallography, NMR) for this compound are absent in the provided evidence. Structural inferences rely on analogs like diphenylpent-2-ynoate, whose crystal packing involves C–H···O interactions and torsional angles (e.g., C8–C9–C10–C11 = 178.2°) .

Q & A

Q. How can this compound serve as a precursor in drug discovery pipelines?

- Methodological Answer : Its nitrile and ester groups are versatile handles for derivatization. For example, nitrile-to-amide conversion generates potential protease inhibitors. Structure-Activity Relationship (SAR) studies require parallel synthesis and high-throughput screening (HTS) to optimize pharmacophores .

Q. What role does this compound play in studying reaction mechanisms involving sterically hindered intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.